
2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide involves the reaction of specific precursors under controlled conditions. One common method involves the use of polyphosphoric acid heated at 100°C under nitrogen, followed by the addition of 1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one . The reaction mixture is then heated and basified with 2M NaOH (aq) to obtain the desired product .
Industrial Production Methods
化学反応の分析
Types of Reactions
2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives of the compound .
科学的研究の応用
2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide is used in various scientific research applications, including:
作用機序
The mechanism of action of 2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, some derivatives of benzazepine compounds act as selective dopamine D1-like receptor partial agonists . These compounds can modulate dopamine receptor activity and influence various physiological processes .
類似化合物との比較
2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide can be compared with other similar compounds, such as:
N-allyl-1-phenyl-2,3,4,5-tetrahydro-3-benzazepine-7,8-diol: A selective dopamine D1-like receptor partial agonist.
SKF38393: A classic D1 dopamine receptor antagonist.
R-(+)-7-chloro-8-hydroxy-3-methyl-5-phenyl-1H-3-benzazepine hydrochloride: Another compound with similar structural features.
These compounds share structural similarities but may have different pharmacological properties and applications.
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O/c12-11(14)13-7-5-9-3-1-2-4-10(9)6-8-13/h1-4H,5-8H2,(H2,12,14) |
InChIキー |
BTAWVJJDLLPXMX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC2=CC=CC=C21)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B13439705.png)
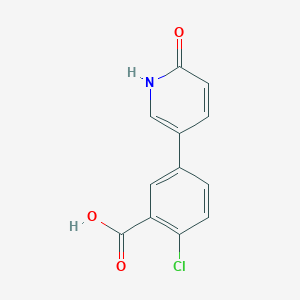
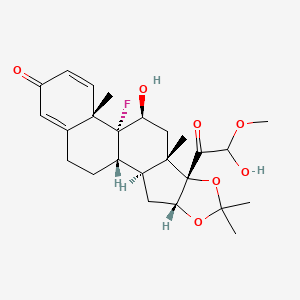
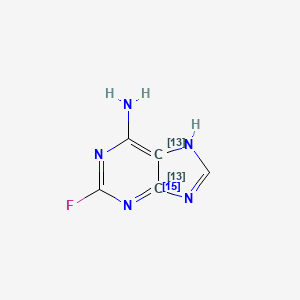
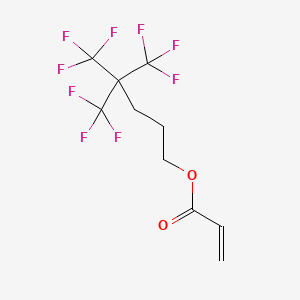
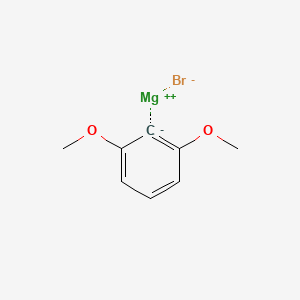
![N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester](/img/structure/B13439749.png)
![1-[3-[4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-2-yl]thieno[3,4-b]thiophen-2-yl]-2-ethylhexan-1-one](/img/structure/B13439758.png)
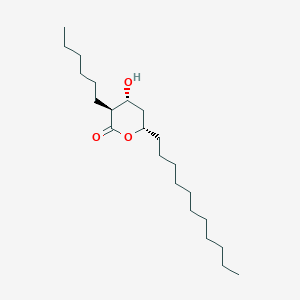


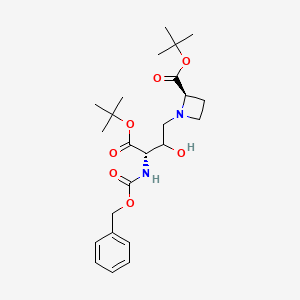
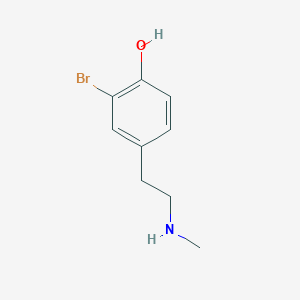
![1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13439781.png)
